Cas no 321998-90-7 (ethyl (ethylsulfanyl)(1H-pyrazol-3-yl)methyl sulfide)

ethyl (ethylsulfanyl)(1H-pyrazol-3-yl)methyl sulfide 化学的及び物理的性質
名前と識別子
-
- 5-[bis(ethylsulfanyl)methyl]-1H-pyrazole
- 3-[bis(ethylsulfanyl)methyl]-1H-pyrazole
- ethyl (ethylsulfanyl)(1H-pyrazol-3-yl)methyl sulfide
- 321998-90-7
- AKOS005102641
- 9B-053
-
- インチ: 1S/C8H14N2S2/c1-3-11-8(12-4-2)7-5-6-9-10-7/h5-6,8H,3-4H2,1-2H3,(H,9,10)
- InChIKey: NNRZOGFRXPOOGY-UHFFFAOYSA-N
- SMILES: S(CC)C(C1=CC=NN1)SCC
計算された属性
- 精确分子量: 202.05984080g/mol
- 同位素质量: 202.05984080g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 12
- 回転可能化学結合数: 5
- 複雑さ: 116
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.2
- トポロジー分子極性表面積: 79.3Ų
ethyl (ethylsulfanyl)(1H-pyrazol-3-yl)methyl sulfide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1676346-1mg |
5-(Bis(ethylthio)methyl)-1H-pyrazole |
321998-90-7 | 98% | 1mg |
¥509.00 | 2024-08-02 |
ethyl (ethylsulfanyl)(1H-pyrazol-3-yl)methyl sulfide 関連文献
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
ethyl (ethylsulfanyl)(1H-pyrazol-3-yl)methyl sulfideに関する追加情報
Recent Advances in the Study of Ethyl (ethylsulfanyl)(1H-pyrazol-3-yl)methyl sulfide (CAS: 321998-90-7)
Ethyl (ethylsulfanyl)(1H-pyrazol-3-yl)methyl sulfide (CAS: 321998-90-7) is a sulfur-containing pyrazole derivative that has recently gained attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique structural features, has been investigated for its potential applications in drug discovery and development. The presence of both ethylsulfanyl and pyrazole moieties in its structure suggests possible interactions with biological targets, making it a promising candidate for further research.
Recent studies have focused on the synthesis and characterization of ethyl (ethylsulfanyl)(1H-pyrazol-3-yl)methyl sulfide, with particular emphasis on its chemical reactivity and potential biological activities. Researchers have employed advanced spectroscopic techniques, including NMR and mass spectrometry, to confirm the structure and purity of the compound. These efforts have laid the groundwork for subsequent investigations into its pharmacological properties.
One of the key findings from recent research is the compound's ability to modulate specific enzymatic pathways. Preliminary in vitro studies have demonstrated that ethyl (ethylsulfanyl)(1H-pyrazol-3-yl)methyl sulfide exhibits inhibitory activity against certain kinases, which are crucial targets in cancer therapy. This discovery has sparked interest in exploring its potential as a lead compound for the development of novel kinase inhibitors.
In addition to its kinase inhibitory properties, ethyl (ethylsulfanyl)(1H-pyrazol-3-yl)methyl sulfide has also shown promise in antimicrobial applications. Recent screening assays have revealed its activity against a range of bacterial and fungal pathogens, suggesting its potential use in addressing antibiotic resistance. The mechanism of action appears to involve disruption of microbial cell membranes, although further studies are needed to elucidate the exact molecular interactions.
The compound's pharmacokinetic properties have also been a subject of investigation. Early ADME (Absorption, Distribution, Metabolism, and Excretion) studies indicate that ethyl (ethylsulfanyl)(1H-pyrazol-3-yl)methyl sulfide has favorable bioavailability and metabolic stability, which are critical factors for its development as a therapeutic agent. However, challenges remain in optimizing its solubility and reducing potential off-target effects.
Future research directions for ethyl (ethylsulfanyl)(1H-pyrazol-3-yl)methyl sulfide include structure-activity relationship (SAR) studies to identify more potent analogs, as well as in vivo efficacy and toxicity evaluations. The compound's unique chemical scaffold offers numerous opportunities for derivatization, which could lead to the discovery of new bioactive molecules with improved therapeutic profiles.
In conclusion, ethyl (ethylsulfanyl)(1H-pyrazol-3-yl)methyl sulfide (CAS: 321998-90-7) represents an exciting area of research in chemical biology and medicinal chemistry. Its diverse biological activities and favorable pharmacokinetic properties make it a compelling candidate for further investigation. As research progresses, this compound may contribute to the development of new therapeutic agents for various diseases, including cancer and infectious diseases.
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